2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride
CAS No.: 1240567-43-4
Cat. No.: VC11712402
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240567-43-4 |
|---|---|
| Molecular Formula | C11H18ClNO2 |
| Molecular Weight | 231.72 g/mol |
| IUPAC Name | 2-methoxy-5-[(propan-2-ylamino)methyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-9-4-5-11(14-3)10(13)6-9;/h4-6,8,12-13H,7H2,1-3H3;1H |
| Standard InChI Key | GRLLPKVDNAJQAM-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=CC(=C(C=C1)OC)O.Cl |
| Canonical SMILES | CC(C)NCC1=CC(=C(C=C1)OC)O.Cl |
Introduction
2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride is an organic compound belonging to the class of phenolic compounds. It features a methoxy group, an isopropylamino group, and a phenolic hydroxyl group, contributing to its diverse chemical and biological properties. This compound is of interest in both scientific research and industrial applications due to its potential therapeutic effects.
Synthesis and Production
The synthesis of 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride typically involves several chemical steps, though detailed procedures are not widely documented in reliable sources. Industrial production may utilize automated reactors and techniques like continuous flow synthesis to ensure efficiency and consistency.
Comparison with Similar Compounds
This table highlights the differences between the parent compound and a structurally similar compound, 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume